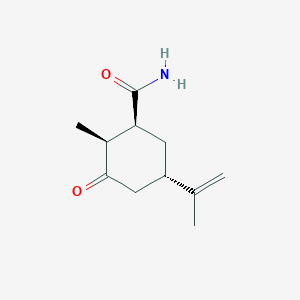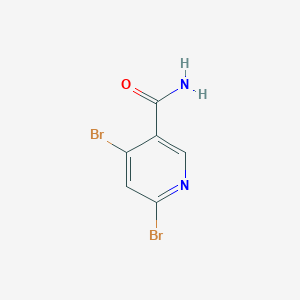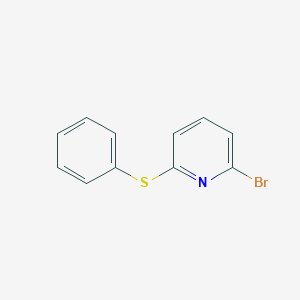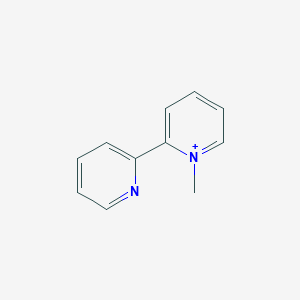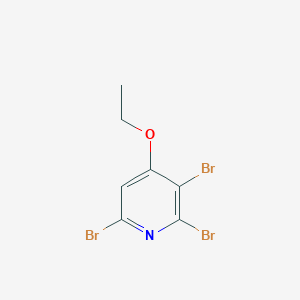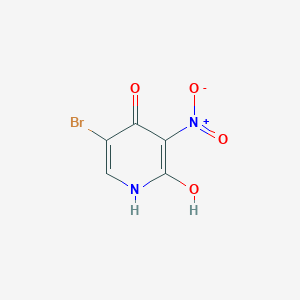
5-Bromo-3-nitropyridine-2,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .Molecular Structure Analysis
The molecular formula of “5-Bromo-3-nitropyridine-2,4-diol” is C5H3BrN2O3 . The molecular weight of the compound is 218.99 .Chemical Reactions Analysis
The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The density of the compound is 1.8±0.1 g/cm3 .Applications De Recherche Scientifique
Directive Influence in Nitration Reactions
The directive influence of substituent groups, such as the N-oxide group, significantly affects the outcomes of nitration reactions involving pyridine derivatives. For instance, while the nitration of 3-bromo- and 3-methoxypyridine-N-oxide typically yields the 4-nitro compound, nitration of 3-bromo-5-methoxypyridine-N-oxide results in the exclusive formation of the 6-nitro derivative, indicating the role of substituents in directing nitration positions (Hertog, Ammers, & Schukking, 2010).
Large-Scale Synthesis
The synthesis of 5-Bromo-2-nitropyridine from its corresponding amine via hydrogen peroxide oxidation demonstrates its feasibility on a large scale. This process, initially challenging due to low conversion and reproducibility, was optimized through safety and process development studies, enabling large-scale production with consistent results (Agosti et al., 2017).
Computational and Molecular Studies
Computational calculations and molecular docking studies of derivatives, such as 5-bromo-3-nitropyridine-2-carbonitrile, have provided insights into molecular structure, energy, and biological significance. These studies, employing DFT/B3LYP methods and molecular dynamics simulations, explore the compound's reactivity, potential as a protein inhibitor, and comparison with existing medications, highlighting its importance in drug design and development (Arulaabaranam et al., 2021).
Spectroscopic and Docking Studies
Experimental and theoretical investigations on 2-Amino-3-bromo-5-nitropyridine have shed light on its molecular structure, vibrational characteristics, and potential biological activity through spectroscopic methods and computational analysis. These studies have provided valuable data on vibrational frequencies, molecular equilibrium geometry, and docking studies, suggesting the molecule's applicability in nonlinear optical (NLO) materials and as a potential dihydrofolate synthase inhibitor (Abraham, Prasana, & Muthu, 2017).
Vibrational Spectra and Density Functional Studies
The study of 5-bromo-2-nitropyridine's vibrational spectra through FT-Raman and FT-IR spectroscopy, complemented by density functional B3LYP calculations, has contributed to understanding its structural and vibrational characteristics. These insights are crucial for further applications in materials science and chemical synthesis (Sundaraganesan et al., 2005).
Safety And Hazards
Propriétés
IUPAC Name |
5-bromo-4-hydroxy-3-nitro-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O4/c6-2-1-7-5(10)3(4(2)9)8(11)12/h1H,(H2,7,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAJVHSNEHQMNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=O)N1)[N+](=O)[O-])O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-nitropyridine-2,4-diol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoic acid](/img/structure/B372742.png)
